molecular formula C16H12ClIN2O3S B3713911 Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate

Cat. No.: B3713911
M. Wt: 474.7 g/mol
InChI Key: NLPWPYDCHCRSSP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and a benzoate ester group, making it a valuable molecule for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of methyl 2-aminobenzoate, followed by substitution reactions and a Sandmeyer reaction to introduce the chlorine atom. The final step involves the formation of the carbamothioylamino group through a reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include modifications to reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, chlorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, iodination reactions may require the use of iodine and a suitable oxidizing agent under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity to these targets, leading to modulation of their activity. The carbamothioylamino group may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological targets. Its combination of chlorine, iodine, and carbamothioylamino groups makes it a valuable tool for studying complex chemical and biological processes.

Properties

IUPAC Name

methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O3S/c1-23-15(22)10-4-2-3-5-13(10)19-16(24)20-14(21)11-8-9(18)6-7-12(11)17/h2-8H,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWPYDCHCRSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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